CAS number and systematic name for 2,6-Bis(4-methylstyryl)naphthalene
CAS number and systematic name for 2,6-Bis(4-methylstyryl)naphthalene
An In-depth Technical Guide to 2,6-Bis(4-methylstyryl)naphthalene
Introduction
2,6-Bis(4-methylstyryl)naphthalene is a symmetrical, conjugated organic molecule belonging to the distyrylnaphthalene family. Its structure, featuring a central naphthalene core extended with two 4-methylstyryl arms, results in an extensive π-electron system. This endows the molecule with significant photophysical properties, particularly strong fluorescence, making it a compound of high interest for researchers in materials science and drug development. Naphthalene derivatives are known for their applications as fluorescent probes and are a common scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of 2,6-Bis(4-methylstyryl)naphthalene, from its synthesis and properties to its potential applications, with a focus on providing practical insights for researchers and scientists.
Compound Identification
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Systematic (IUPAC) Name: (E,E)-2,6-bis(2-(p-tolyl)vinyl)naphthalene
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Common Name: 2,6-Bis(4-methylstyryl)naphthalene
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Molecular Formula: C₃₀H₂₆
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Molecular Weight: 386.53 g/mol
Synthesis and Mechanism
The synthesis of stilbene and its derivatives, such as 2,6-Bis(4-methylstyryl)naphthalene, can be achieved through several established carbon-carbon bond-forming reactions. The most common and versatile methods are the Wittig reaction and the Heck reaction.[2][3] The Wittig reaction is often preferred for its reliability and the ability to control the stereochemistry of the resulting alkene.[4]
Proposed Synthetic Route: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[5][6] For the synthesis of 2,6-Bis(4-methylstyryl)naphthalene, a plausible approach involves the reaction of 2,6-naphthalenedicarboxaldehyde with a phosphorus ylide generated from 4-methylbenzyltriphenylphosphonium bromide.
Caption: Synthetic workflow for 2,6-Bis(4-methylstyryl)naphthalene via the Wittig reaction.
Experimental Protocol: Wittig Synthesis
This protocol describes a two-step process: the formation of the phosphonium salt and the subsequent Wittig reaction.
Part 1: Synthesis of 4-Methylbenzyltriphenylphosphonium Bromide
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.
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Reaction: Heat the mixture to reflux for 4-6 hours. The phosphonium salt will precipitate out of the solution as a white solid.
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Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash it with cold toluene or diethyl ether to remove any unreacted starting materials.
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Drying: Dry the resulting 4-methylbenzyltriphenylphosphonium bromide under vacuum. The product is typically used in the next step without further purification.
Part 2: Synthesis of 2,6-Bis(4-methylstyryl)naphthalene
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Ylide Generation: Suspend the 4-methylbenzyltriphenylphosphonium bromide (2.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
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Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (2.2 eq), dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
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Wittig Reaction: Dissolve 2,6-naphthalenedicarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,6-Bis(4-methylstyryl)naphthalene. The triphenylphosphine oxide byproduct can also be separated during this process.[5]
Alternative Synthetic Route: The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides an alternative route.[3][7] In this case, 2,6-dibromonaphthalene could be reacted with 4-methylstyrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
Physicochemical and Photophysical Properties
The extended π-conjugation in 2,6-Bis(4-methylstyryl)naphthalene is expected to give rise to distinct photophysical properties, including strong absorption in the UV-visible region and significant fluorescence emission. The properties of similar distyrylnaphthalene derivatives are summarized in the table below.
| Property | Expected/Reported Value for Similar Compounds | Reference |
| Absorption Maximum (λabs) | 380 - 420 nm | [8] |
| Emission Maximum (λem) | 450 - 550 nm | [8][9] |
| Stokes Shift | 50 - 150 nm | [8] |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | [8] |
| Molar Extinction Coefficient (ε) | High (> 50,000 M-1cm-1) | [8] |
Note: These values are for structurally related distyrylnaphthalene derivatives and may vary for the specific title compound.
Applications in Research and Drug Development
The fluorescent properties of distyrylnaphthalene derivatives make them highly suitable for various applications in scientific research, particularly in the life sciences.
Fluorescent Probes for Bioimaging
The lipophilic nature of the naphthalene and styryl groups suggests that 2,6-Bis(4-methylstyryl)naphthalene could preferentially partition into cellular membranes.[9][10] This makes it a potential candidate for a fluorescent probe for visualizing membrane structures and dynamics in living cells using fluorescence microscopy.
Caption: Workflow for the application of 2,6-Bis(4-methylstyryl)naphthalene in cellular membrane imaging.
Scaffold for Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The 2,6-disubstituted pattern allows for the introduction of various functional groups, which can be tailored to interact with specific biological targets.[11][12] 2,6-Bis(4-methylstyryl)naphthalene could serve as a starting point for the development of novel therapeutic agents, where the styryl groups could be further functionalized to modulate activity and selectivity.
Conclusion
2,6-Bis(4-methylstyryl)naphthalene is a fluorescent organic compound with significant potential in materials science and biomedical research. Its synthesis can be reliably achieved through established methods like the Wittig reaction. The expected strong fluorescence and lipophilic character make it a promising candidate for applications in bioimaging, particularly for the visualization of cellular membranes. Furthermore, its naphthalene core represents a versatile scaffold for the design and synthesis of new molecules in the field of drug discovery. Further research into the precise photophysical properties and biological interactions of this compound is warranted to fully explore its potential.
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